This compound is primarily synthesized through organic reactions involving aromatic compounds. It belongs to the class of benzophenones, which are known for their ability to absorb ultraviolet light, making them useful in sunscreen formulations and other cosmetic products. The specific CAS number for 4-tert-butyl-3',4'-dimethylbenzophenone is 951884-25-6.
The synthesis of 4-tert-butyl-3',4'-dimethylbenzophenone typically involves Friedel-Crafts acylation. This method utilizes a benzoyl chloride derivative and an aromatic compound (in this case, 4-tert-butylbenzene) in the presence of a Lewis acid catalyst such as aluminum chloride.
This method allows for high yields of the desired product while maintaining structural integrity.
The molecular structure of 4-tert-butyl-3',4'-dimethylbenzophenone features:
O=C(c1ccc(c(c1)C)C)c1ccc(cc1)C(C)(C)C
These structural characteristics contribute to its physical properties and reactivity.
The primary reaction involving 4-tert-butyl-3',4'-dimethylbenzophenone is its participation in photochemical processes where it can undergo photodegradation when exposed to UV light.
The mechanism by which 4-tert-butyl-3',4'-dimethylbenzophenone acts as a UV filter involves:
Experimental studies indicate that this compound effectively absorbs UV light in specific ranges, making it suitable for use in sunscreens and cosmetics.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1